Cas no 1806867-68-4 (2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid)

2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid is a fluorinated mandelic acid derivative with a trifluoromethyl group and an amino substituent, enhancing its reactivity and utility in synthetic chemistry. The presence of both chloro and trifluoromethyl groups contributes to its electron-withdrawing properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural features allow for selective functionalization, enabling applications in cross-coupling reactions and chiral synthesis. The compound’s stability under various reaction conditions further broadens its use in complex organic transformations. Its precise molecular architecture makes it a versatile building block for researchers developing novel bioactive compounds or advanced materials.
2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid structure
1806867-68-4 structure
Product name:2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid
CAS No:1806867-68-4
MF:C9H7ClF3NO3
MW:269.60499215126
CID:4942700

2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid
    • Inchi: 1S/C9H7ClF3NO3/c10-3-1-4(9(11,12)13)6(5(14)2-3)7(15)8(16)17/h1-2,7,15H,14H2,(H,16,17)
    • InChI Key: RYKJRLDVTRWVGO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C(C(=O)O)O)=C(C(F)(F)F)C=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • XLogP3: 2.2
  • Topological Polar Surface Area: 83.6

2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015023873-1g
2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid
1806867-68-4 97%
1g
1,534.70 USD 2021-06-18
Alichem
A015023873-250mg
2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid
1806867-68-4 97%
250mg
494.40 USD 2021-06-18
Alichem
A015023873-500mg
2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid
1806867-68-4 97%
500mg
831.30 USD 2021-06-18

Additional information on 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid

2-Amino-4-chloro-6-(trifluoromethyl)mandelic Acid: A Comprehensive Overview

2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid, also known by its CAS number 1806867-68-4, is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound is a derivative of mandelic acid, which is a naturally occurring alpha-hydroxy acid. The presence of the amino, chloro, and trifluoromethyl groups in its structure imparts unique chemical and biological properties, making it an interesting subject of research and development.

The chemical structure of 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid consists of a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 2, a chloro group (-Cl) at position 4, and a trifluoromethyl group (-CF₃) at position 6. The mandelic acid backbone provides the compound with acidic properties due to the carboxylic acid group (-COOH). This combination of functional groups makes the compound highly reactive and capable of participating in various chemical reactions, such as nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions.

Recent studies have highlighted the potential of 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid in drug discovery. Its structure allows for the development of bioactive molecules with specific pharmacological activities. For instance, researchers have explored its role in the synthesis of novel antibiotics, anticancer agents, and anti-inflammatory drugs. The trifluoromethyl group, in particular, has been shown to enhance the lipophilicity and stability of the compound, which are desirable properties for drug candidates.

In addition to its pharmacological applications, 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of this compound as a building block for creating highly porous and functional materials.

The synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid involves a multi-step process that typically starts with the preparation of mandelic acid derivatives. The introduction of substituents at specific positions on the benzene ring requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient synthetic routes that utilize modern catalytic techniques and green chemistry principles to minimize environmental impact.

The biological activity of 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are associated with inflammation and cancer. Furthermore, preclinical studies have shown promising results in terms of its anti-proliferative effects on cancer cells without significant cytotoxicity to normal cells.

In terms of environmental applications, 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid has been investigated for its potential use as a chelating agent in water treatment processes. Its ability to bind heavy metals such as lead (Pb²⁺) and cadmium (Cd²⁺) makes it a candidate for removing toxic ions from contaminated water sources. Recent research has focused on optimizing its performance under varying pH conditions and developing scalable methods for its application in industrial settings.

The versatility of 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid is further evident from its role as an intermediate in organic synthesis. Its functional groups allow for easy modification to create more complex molecules with tailored properties. For example, researchers have used it as a starting material for synthesizing heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

In conclusion, CAS No 1806867-68-4, or 2-Amino-4-chloro-6-(trifluoromethyl)mandelic acid, is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical structure endows it with properties that make it invaluable for drug discovery, materials science, environmental remediation, and organic synthesis. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing technological and therapeutic innovations.

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